
2-((4-Aminophenyl)methyl)nota
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Aminophenyl)methyl)nota is a chemical compound with the molecular formula C19H28N4O6 . It has a molecular weight of 408.4488 . The compound is related to the class of benzothiazoles .
Synthesis Analysis
The synthesis of 2-((4-Aminophenyl)methyl)nota and similar compounds often involves various cyclization processes or domino reactions . A study has reported the design and synthesis of a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties .Molecular Structure Analysis
The molecular structure of 2-((4-Aminophenyl)methyl)nota and similar compounds has been studied using techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data . These techniques help in elucidating the structure of the synthesized compounds.Scientific Research Applications
Antimicrobial Agents
The compound has been studied for its potential as an antimicrobial agent. Derivatives of benzothiazoles, which include the 4-aminophenyl group, have shown potent antibacterial activity against both Gram-positive and Gram-negative strains. For instance, certain derivatives displayed significant activity with minimal inhibitory concentrations (MIC) against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds are believed to act by perturbing the cytoplasmic membrane and binding to DNA, suggesting a multifaceted mode of action .
Antitumor Activity
Benzothiazole derivatives, particularly those with a 4-aminophenyl moiety, have been identified for their antitumor properties. They exhibit inhibitory activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cell lines. The activity of these compounds follows a specific heterocyclic sequence, with benzothiazole derivatives being more active than their benzoxazole and benzimidazole counterparts .
Synthesis of Novel Compounds
The 4-aminophenyl group is a key structural element in the synthesis of novel compounds. It has been used to create new molecules with potential pharmaceutical applications. The synthesis process often involves cyclization under specific conditions, such as microwave irradiation and solvent-free environments, to produce the desired benzothiazole derivatives .
Pharmaceutical Utilities
Beyond their antimicrobial and antitumor applications, benzothiazole derivatives have a wide range of pharmaceutical utilities. They have been used in the treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis. The versatility of the benzothiazole nucleus makes it a valuable component in drug development .
Computational Chemistry Studies
Ab initio and density functional theory (DFT) studies have been conducted on benzothiazole derivatives to investigate their molecular structure and vibrational frequencies in the ground state. These computational studies are essential for predicting the properties and reactivity of these compounds, which can guide further experimental work .
Development of Antimicrobial Strategies
The increasing prevalence of multidrug-resistant bacteria has prompted research into novel antimicrobial agents. Benzothiazole derivatives, including those with the 4-aminophenyl group, are part of this effort. They are being explored for their potential to overcome resistance mechanisms and provide new treatment options for infections caused by resistant pathogens .
Low Cytotoxicity Compounds
An important aspect of pharmaceutical research is the cytotoxicity of compounds. Benzothiazole derivatives with the 4-aminophenyl group have been evaluated for their hemolytic activity, which is an indicator of cytotoxicity. Compounds with low cytotoxicity are more likely to be safe for therapeutic use .
properties
IUPAC Name |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Aminophenyl)methyl)nota | |
CAS RN |
142131-37-1 |
Source


|
| Record name | 2-((4-Aminophenyl)methyl)nota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINOPHENYL)METHYL)NOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


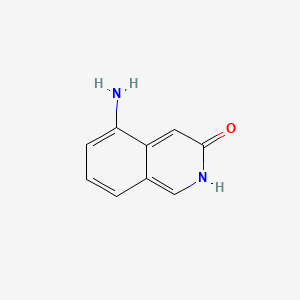
![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)
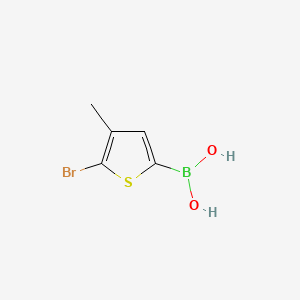

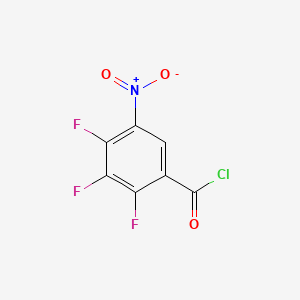

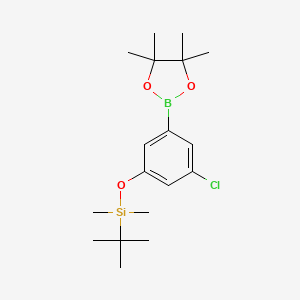
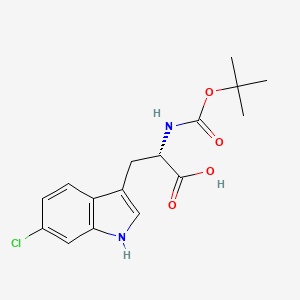
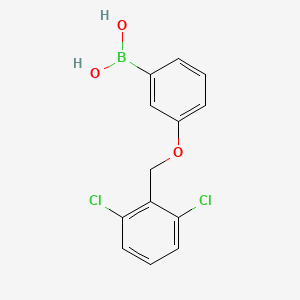
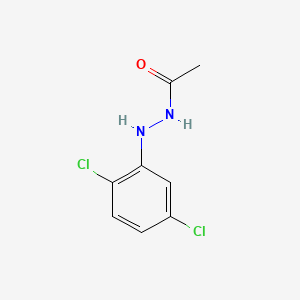
![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)